

Certificate of analysis for Ulifloxacin-d8 reference standard

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Compound of Interest		
Compound Name:	Ulifloxacin-d8	
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Technical Guide: Ulifloxacin-d8 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and analysis of the **Ulifloxacin-d8** reference standard, a critical tool for the accurate quantification of Ulifloxacin in various matrices. Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a fluoroquinolone antibiotic. The deuterated analog, **Ulifloxacin-d8**, serves as an ideal internal standard in bioanalytical studies, particularly those employing mass spectrometry-based detection, due to its chemical similarity to the analyte and distinct mass.

General Information

Ulifloxacin-d8 is a stable isotope-labeled version of Ulifloxacin, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometric analyses, without significantly altering its chemical and physical properties.

Table 1: General Properties of Ulifloxacin-d8 Reference Standard



Property	Value
Catalogue No.	PA STI 086110[1]
CAS No.	1246820-95-0[1]
Molecular Formula	C16H8D8FN3O3S[1]
Molecular Weight	357.43 g/mol [1]
Appearance	White to off-white solid
Solubility	Sparingly soluble in DMSO (1-10 mg/ml for Ulifloxacin)[2]

Analytical Characterization

A comprehensive analytical characterization is performed to ensure the identity, purity, and quality of the **Ulifloxacin-d8** reference standard. The following sections detail the typical experimental protocols used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the **Ulifloxacin-d8** reference standard and to identify any non-deuterated or other organic impurities.

Table 2: Typical HPLC Purity Data

Parameter	Specification	Result
Purity (by HPLC)	≥ 98%	Conforms
Related Substances	Report individual and total impurities	Conforms
Ulifloxacin (d0)	Report percentage	Conforms

• Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used for the analysis of fluoroquinolones.[3]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
- Flow Rate: Typically 1.0 mL/min.[3]
- Detection: UV detection at a wavelength of approximately 278 nm is suitable for Ulifloxacin and its derivatives.[4][5]
- Injection Volume: 10-20 μL.
- Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, such as a mixture of water and methanol, to a known concentration.



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HPLC Purity Analysis Workflow

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of **Ulifloxacin-d8** and determining its isotopic purity.

Table 3: Typical Mass Spectrometry Data



Parameter	Method	Result
Molecular Ion [M+H]+	ESI-MS	Conforms to theoretical m/z
Isotopic Enrichment	HRMS	≥ 98%
d0 Species	HRMS	≤ 2%

- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is preferred for accurate mass measurement and isotopic distribution analysis.[6][7]
- Ionization Mode: Positive ion mode is typically used for the analysis of fluoroquinolones.
- Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide the necessary resolution to distinguish between the deuterated and non-deuterated species.
- Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of isotopic enrichment.[6][7] The relative intensities of the peaks corresponding to the d8, d7, d6, etc., species are used to determine the isotopic purity.



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Mass Spectrometry Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the structure of the **Ulifloxacin-d8** molecule and to verify the positions of deuterium labeling.



Table 4: Typical ¹H NMR Data

Parameter	Specification	Result
¹ H NMR Spectrum	Conforms to the structure	Conforms
Deuterium Incorporation	Absence of signals at specific chemical shifts	Confirmed

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.
- Data Acquisition: Standard ¹H NMR spectra are acquired.
- Data Analysis: The chemical shifts and coupling constants of the remaining protons are compared to the spectrum of unlabeled Ulifloxacin. The absence or significant reduction of signals at specific positions confirms the location of the deuterium labels.

Impurity Profile

The impurity profile of a reference standard is crucial for its intended use. Impurities can arise from the synthesis process or degradation.

Table 5: Potential Impurities

Impurity	Туре	Origin
Ulifloxacin (d0)	Isotopic	Incomplete deuteration
Partially Deuterated Analogs (d1-d7)	Isotopic	Incomplete deuteration
Synthesis Intermediates	Process-related	Residual starting materials or by-products
Degradation Products	Degradation	Instability under certain conditions



Stability and Storage

Proper storage is essential to maintain the integrity of the **Ulifloxacin-d8** reference standard.

Table 6: Recommended Storage and Stability

Parameter	Recommendation
Storage Temperature	-20°C is recommended for long-term storage.[4]
Light Sensitivity	Protect from light, as fluoroquinolones can be photosensitive.[9]
Container	Store in a well-sealed container to prevent moisture uptake.[10]
Stability	When stored as recommended, the reference standard is stable for an extended period. Stability studies on Ulifloxacin in plasma have been conducted at various temperatures.[4][8]

Conclusion

The **Ulifloxacin-d8** reference standard is a high-quality, well-characterized material essential for the accurate and precise quantification of Ulifloxacin in research and drug development. The analytical methods described in this guide provide a framework for the quality control and validation of this critical reagent. Adherence to the recommended storage conditions will ensure the long-term stability and reliability of the standard.

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